2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol
Overview
Description
“2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol” is a chemical compound with the molecular formula C11H14O3 . It is also known as 2,2-Dimethylchroman .
Molecular Structure Analysis
The molecular structure of “2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol” can be represented by the InChI string: InChI=1S/C11H14O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6H,7-8H2,1-2H3 . This indicates that the compound has a benzopyran core structure with two methyl groups attached to the 2-position and a diol group at the 4,5-position.Scientific Research Applications
Antitubercular Activity
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol and its derivatives have been explored for their potential as antitubercular agents. Compounds like 3,3-dimethyl-3Hbenzofuro[3,2-f][1]-benzopyran have shown significant activities against Mycobacterium tuberculosis strains, making them promising candidates in the treatment of tuberculosis without significant cytotoxicity or adverse effects on other bacteria and fungi (Prado et al., 2006).
K(ATP) Channel Activation
Research has indicated the potential of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol derivatives as potassium channel openers (PCOs). These compounds, structurally related to cromakalim, have been studied for their ability to inhibit insulin release in rat pancreatic islets and relax rat aorta rings. The focus has been on molecules with strong electron-withdrawing groups, showing selective activity for pancreatic versus vascular tissues (Florence et al., 2009).
Antimicrobial Properties
Some derivatives of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol have been synthesized and evaluated for their antimicrobial activities. Studies involving sulfur-containing chromene derivatives have shown that these compounds possess in vitro antimicrobial properties, making them potential candidates for antimicrobial drug development (Şerbetçi et al., 2012).
Enantiomeric Purity Determination
The compound has been used in the development and validation of analytical methods for the determination of enantiomeric purity. Specifically, nonaqueous capillary electrophoretic methods have been designed using 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol derivatives as model compounds to achieve high resolution and efficiency values, important in pharmaceutical quality control (Rousseau et al., 2010).
properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-4,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5,8,12-13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRULODLPSXBZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C=CC=C2O1)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.